N-Isopropyl-N-methylglycine

Description

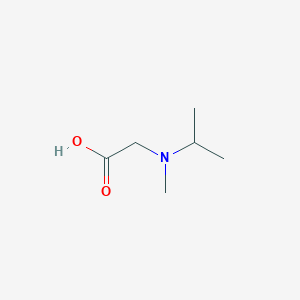

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(propan-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)7(3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLIHPQMHVOHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621513 | |

| Record name | N-Methyl-N-propan-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108957-96-6 | |

| Record name | N-Methyl-N-propan-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Isopropyl-N'-methylglycine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of N-Isopropyl-N'-methylglycine, also known as N-isopropylsarcosine. While specific pharmacological data for this compound is limited in publicly available literature, this document also explores the known biological activities of related N-substituted glycine derivatives to offer potential insights for drug discovery and development.

Chemical Identity and Physicochemical Properties

N-Isopropyl-N'-methylglycine is a disubstituted derivative of the amino acid glycine. Its structure features both an isopropyl and a methyl group attached to the nitrogen atom.

| Property | Value | Reference |

| IUPAC Name | 2-[methyl(propan-2-yl)amino]acetic acid | [1] |

| Synonyms | N-Isopropylsarcosine, N-Methyl-N-isopropylglycine | [1] |

| CAS Number | 108957-96-6 | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 208-212 °C (for Sarcosine, N-methylglycine) | [2] |

| Solubility | Soluble in water (for Sarcosine) | [2] |

Synthesis of N-Isopropyl-N'-methylglycine

Proposed Synthetic Pathway: Reductive Amination of Sarcosine

A plausible and efficient method for the synthesis of N-Isopropyl-N'-methylglycine is the reductive amination of sarcosine (N-methylglycine) with acetone. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine.[3][4][5]

Caption: Proposed reductive amination pathway for the synthesis of N-Isopropyl-N'-methylglycine.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard reductive amination reactions.[4][6] Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve optimal yields.

Materials:

-

Sarcosine (N-methylglycine)

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve sarcosine (1.0 eq) in anhydrous DCM or DCE under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Carbonyl: To the stirred solution, add acetone (1.1 - 1.5 eq).

-

Formation of Iminium Ion: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-Isopropyl-N'-methylglycine.

Characterization:

The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the isopropyl and methyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid.

Biological Properties and Potential Applications

While specific studies on the biological activity of N-Isopropyl-N'-methylglycine are scarce, the broader class of N-substituted glycine derivatives has been investigated for various applications in medicinal chemistry and drug discovery.

General Biological Activities of N-Alkylated Amino Acids

N-alkylation of amino acids can significantly alter their physicochemical and biological properties, often leading to:

-

Increased Lipophilicity: The addition of alkyl groups, such as isopropyl, generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[7][8]

-

Enhanced Metabolic Stability: N-methylation and other N-alkylations can protect the peptide backbone from proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[9]

-

Modulation of Receptor Binding: The size and nature of the N-alkyl substituent can influence the binding affinity and selectivity of the molecule for its biological target.[10]

-

Antimicrobial Activity: Certain N-alkylated glycine derivatives have demonstrated antimicrobial properties.[11]

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

Given that N-Isopropyl-N'-methylglycine is a modified amino acid, its biological effects, if any, could be mediated through various pathways. The following diagram illustrates a hypothetical workflow for investigating its potential biological activities.

Caption: A generalized workflow for the investigation of the biological properties of a novel compound.

Conclusion

N-Isopropyl-N'-methylglycine is a readily accessible N,N-disubstituted amino acid derivative. While its specific biological functions are not well-documented, its synthesis can be achieved through established organic chemistry methodologies such as reductive amination. The structural modifications imparted by the N-isopropyl and N-methyl groups suggest that this compound could possess interesting pharmacological properties, including enhanced metabolic stability and membrane permeability, making it a candidate for further investigation in drug discovery programs. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers in this field.

References

- 1. N-Isopropyl-N-methylglycine | C6H13NO2 | CID 22015279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sarcosine - Wikipedia [en.wikipedia.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Isopropyl-N'-methylglycine chemical structure and analysis

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of N-Isopropyl-N'-methylglycine. The content is tailored for researchers, scientists, and professionals involved in drug development and chemical analysis.

Chemical Structure and Identification

N-Isopropyl-N'-methylglycine, also known by its IUPAC name 2-[methyl(propan-2-yl)amino]acetic acid, is a substituted amino acid derivative.[1] Its structure features a glycine backbone with both an isopropyl and a methyl group attached to the nitrogen atom.

Caption: Chemical structure of N-Isopropyl-N'-methylglycine.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| IUPAC Name | 2-[methyl(propan-2-yl)amino]acetic acid | [1] |

| CAS Number | 108957-96-6 | [1] |

| Canonical SMILES | CC(C)N(C)CC(=O)O | [1] |

| InChI Key | RMLIHPQMHVOHNZ-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis and Purification

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of N-Isopropyl-N'-methylglycine.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of N-isopropylmethylamine (1.0 eq) in acetonitrile, add ethyl bromoacetate (1.1 eq) and potassium carbonate (1.5 eq).

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Hydrolysis: Dissolve the resulting crude ester in ethanol and add a 1M aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature for 4-6 hours.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2 with 1M hydrochloric acid.

-

Final Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Analytical Characterization

As of the last update, experimental analytical data for N-Isopropyl-N'-methylglycine is not publicly available. The following are the standard analytical techniques that would be employed for its characterization.

Table 2: Predicted and Expected Analytical Data

| Analysis Type | Predicted/Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl methine and methyl protons, the N-methyl protons, and the glycine methylene protons. |

| ¹³C NMR | Resonances for the carboxyl carbon, the glycine methylene carbon, the N-methyl carbon, and the isopropyl methine and methyl carbons. |

| FTIR (ATR) | Characteristic peaks for the carboxylic acid O-H stretch (broad), C-H stretches (aliphatic), and the C=O stretch of the carboxylic acid. |

| Mass Spec (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺. |

Detailed Methodologies (General Protocols):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the data to identify chemical shifts (δ), coupling constants (J), and integration values.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive or negative ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

Biological Activity and Potential Applications

Currently, there is no published information regarding the biological activity or signaling pathway involvement of N-Isopropyl-N'-methylglycine. As a novel, non-proteinogenic amino acid, its biological effects are yet to be determined.

The introduction of alkyl groups on the nitrogen atom of glycine can influence its physicochemical properties, such as lipophilicity and conformational flexibility. These modifications can be of interest in drug discovery for several reasons:

-

Peptidomimetics: It could serve as a building block in the synthesis of peptidomimetics to improve metabolic stability and cell permeability of peptide-based drugs.

-

Pharmacophore Scaffolding: The core structure could be used as a scaffold for the development of new small molecule inhibitors or receptor ligands.

-

Metabolic Labeling: If appropriately functionalized, it could potentially be used in metabolic labeling studies.

Logical Relationship Diagram: Potential Research Avenues

Caption: Potential research applications for N-Isopropyl-N'-methylglycine in drug discovery.

Conclusion

N-Isopropyl-N'-methylglycine is a simple N-substituted amino acid for which detailed experimental and biological data are currently lacking in the public domain. This guide has provided its known chemical properties, a proposed synthesis and analysis workflow, and a perspective on its potential applications in chemical biology and drug discovery. Further experimental investigation is required to fully characterize this compound and explore its biological potential.

References

The Pivotal Role of N-Alkylated Glycine Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-alkylated glycine derivatives, a versatile class of non-natural amino acids, have emerged as crucial building blocks in medicinal chemistry and drug discovery. Their unique structural and physicochemical properties offer significant advantages in the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of N-alkylated glycine derivatives, with a focus on their application as peptidomimetics, enzyme inhibitors, and modulators of key biological targets.

Discovery and Significance

Glycine, the simplest amino acid, provides a foundational scaffold that can be readily modified. The substitution of one or both of the nitrogen-bound protons with alkyl groups gives rise to N-alkylated glycine derivatives. This seemingly simple modification has profound implications for the resulting molecule's conformation, lipophilicity, and resistance to proteolytic degradation.

The incorporation of N-alkylated amino acids into peptide sequences is a well-established strategy to create peptidomimetics. These modified peptides can overcome many of the limitations of their natural counterparts, such as poor bioavailability and rapid clearance. The alkyl substituents on the nitrogen atom introduce steric hindrance that can disrupt enzymatic cleavage and modulate the conformational flexibility of the peptide backbone, often leading to improved binding affinity and selectivity for their biological targets.[1][2]

Beyond their role in peptidomimetics, N-alkylated glycine derivatives have demonstrated significant therapeutic potential as standalone small molecules. They have been successfully developed as potent and selective inhibitors of various enzymes, including leukotriene A4 hydrolase, cholinesterases, and carbonic anhydrases.[3][4] Furthermore, they have been identified as high-affinity ligands for crucial neurological targets such as the α2δ subunit of voltage-gated calcium channels and the glycine transporter 2 (GlyT2), highlighting their potential in treating chronic pain and neurological disorders.[5][6]

Synthetic Methodologies

A variety of synthetic routes have been developed to access N-alkylated glycine derivatives, ranging from classical methods to modern multi-component reactions.

Traditional Synthetic Approaches

Traditional methods for the synthesis of N-alkylated α-amino acids often involve reductive alkylation of the primary amine with aldehydes or nucleophilic substitution with alkyl halides.[1] Another common approach is the aminolysis of chloroacetic acid with the corresponding alkylamine.[1][7] While effective, these methods can sometimes suffer from limitations such as the availability of starting materials, the formation of byproducts, and the need for tedious purification procedures.[1]

Multi-Component Reactions: Ugi and Passerini Reactions

The Ugi and Passerini reactions are powerful one-pot multi-component reactions (MCRs) that have revolutionized the synthesis of N-alkylated glycine derivatives and other complex molecules.[8][9][10][11]

The Ugi four-component reaction (U-4CR) involves the condensation of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to generate α-acylamino amides. This reaction is particularly useful for creating libraries of N-alkylated α,α-dialkylglycine derivatives.[9][10]

The Passerini three-component reaction , on the other hand, combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides.

These MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds in a single step.[11]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of various N-alkylated glycine derivatives from the cited literature.

Table 1: Enzyme Inhibition Data

| Compound Class | Target Enzyme | Inhibitor/Derivative | IC50 / Ki | Reference |

| Thiourea Derivatives | Acetylcholinesterase (AChE) | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 50 µg/mL | [4] |

| Butyrylcholinesterase (BChE) | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 60 µg/mL | [4] | |

| Acetylcholinesterase (AChE) | 1-(1,1-dibutyl)-3-phenylthiourea | 58 µg/mL | [4] | |

| Butyrylcholinesterase (BChE) | 1-(1,1-dibutyl)-3-phenylthiourea | 63 µg/mL | [4] | |

| Sulfonamide-Thiourea Derivatives | Carbonic Anhydrase IX (hCA IX) | Sulfonyl Semicarbazide Derivative 5 | 73.9 nM (Ki) | [4] |

| Carbonic Anhydrase IX (hCA IX) | Sulfonyl Semicarbazide Derivative 10 | 20.5 nM (Ki) | [4] | |

| Glycine Amide Derivatives | Leukotriene A4 Hydrolase | Various N-alkyl glycine amides | Potent inhibitors | [3] |

Table 2: Anticonvulsant and Receptor Binding Activity

| Compound | Biological Target/Assay | Potency (ED50 / Binding Affinity) | Reference |

| Valproyl Glycinamide (VGD) Derivatives | Maximal Electroshock Seizure (MES) Test (i.p., mice) | ED50: 152 mg/kg | [12] |

| N,N-diethyl VGD (DE-VGD) | Maximal Electroshock Seizure (MES) Test (i.p., mice) | ED50: 145 mg/kg | [12] |

| N-methyl VGD (M-VGD) | Subcutaneous Metrazol Test (sc Met) (i.p., mice) | ED50: 108 mg/kg | [12] |

| N-methyl VGD (M-VGD) | Maximal Electroshock Seizure (MES) Test (p.o., rats) | ED50: 75 mg/kg | [12] |

| Glycine-derived ligands | α(2)δ subunit of voltage-gated calcium channels | <100 nM | [5] |

| Oleoyl-d-lysine | Glycine Transporter 2 (GlyT2) | Nanomolar affinity | [6] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of N-alkylated glycine derivatives based on the cited literature.

Synthesis of N-Alkylglycinium Chlorides via Aminolysis[1][7]

Materials:

-

Chloroacetic acid

-

Aqueous alkylamine (e.g., ethylamine, isopropylamine, n-propylamine)

-

Hydrochloric acid

Procedure:

-

In a fume hood, slowly add chloroacetic acid to an excess of the concentrated aqueous alkylamine solution over a period of 30 minutes. The reaction is exothermic.

-

Cover the flask and let it stand for 2 days at room temperature.

-

Concentrate the reaction mixture by heating at approximately 100 °C until the final volume is about 20 mL.

-

Acidify the solution with hydrochloric acid.

-

Allow the N-alkylglycinium chloride salt to crystallize from the solution.

Green Synthesis of N-Substituted Glycine Derivatives[13][14]

Materials:

-

Alkyl amine (e.g., propylamine, butylamine)

-

Chloroacetic acid

-

Cold water

-

Acetone

-

Hydrochloric acid (1 M)

Procedure:

-

Add a solution of the alkyl amine (22 mmol) in 3 mL of cold water dropwise to a 3 mL aqueous solution of chloroacetic acid (0.945 g, 10 mmol) in an ice bath.

-

Stir the mixture constantly for 24 hours.

-

Remove the water completely using a rotary evaporator until a white precipitate is observed.

-

Wash the prepared chloride salt several times with extra pure acetone.

-

Acidify the product with HCl to a pH of 2.

-

Obtain the final product by slow evaporation at room temperature and recrystallize with 1 M HCl.

Acetylcholinesterase (AChE) Inhibition Assay[4]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (N-alkylated glycine derivatives)

-

96-well microplate reader

Procedure:

-

Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

-

Add the test compound solution to the wells of a 96-well microplate.

-

Add the AChE enzyme solution to each well and incubate.

-

Initiate the reaction by adding the ATCI substrate and DTNB solution.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of reaction and calculate the percentage of inhibition.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the study of N-alkylated glycine derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of N-alkylated glycine derivatives.

Caption: The role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition.

Caption: Mechanism of action for acetylcholinesterase inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of N-alkyl glycine amides as potent inhibitors of leukotriene A4 hydrolase. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Part 1: N-alkylated glycines as potent α2δ ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-acyl-N,α,α-trialkyl and N-acyl-α,α-dialkyl glycines by selective cleavage of Ugi–Passerini adducts. Qualitative assessment of the effect of substituents on the path and yield of reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved approach for the synthesis of alpha,alpha-dialkyl glycine derivatives by the Ugi-Passerini reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ugi and Passerini reactions enable the incorporation of ΔAA into N-alkylated peptides and depsipeptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Structure-pharmacokinetic-pharmacodynamic relationships of N-alkyl derivatives of the new antiepileptic drug valproyl glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of N-Substituted Amino Acids: A Technical Guide for Drug Discovery Professionals

Introduction: N-substituted amino acids, a versatile class of molecules, are gaining prominence in the fields of biochemistry and pharmacology. These compounds, characterized by the attachment of a substituent group to the nitrogen atom of the amino acid backbone, exhibit a wide spectrum of biological activities. Their structural diversity allows for the fine-tuning of physicochemical properties, leading to enhanced therapeutic potential and making them attractive candidates for drug discovery and development. This technical guide provides an in-depth exploration of the biological activities of various N-substituted amino acids, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Key Classes and Biological Activities of N-Substituted Amino Acids

N-substituted amino acids can be broadly categorized based on the nature of the substituent at the nitrogen atom. The three primary classes—N-acyl, N-aryl, and N-alkyl amino acids—each demonstrate distinct and significant biological effects.

N-Acyl Amino Acids: This class, where an acyl group is attached to the amino nitrogen, includes a number of endogenous signaling molecules with roles in inflammation, pain, and vasodilation.[1] For instance, N-arachidonoyl glycine has been identified as an antinociceptive agent, while N-oleoyl serine has shown potential in mitigating bone loss.[1] Their mechanism of action often involves interaction with G-protein coupled receptors (GPCRs) and modulation of enzyme activity, such as the inhibition of fatty acid amide hydrolase (FAAH).[2][3]

N-Aryl Amino Acids: The introduction of an aromatic ring at the nitrogen position gives rise to N-aryl amino acids, which have shown significant promise as antibacterial agents.[4] The presence of the aryl moiety is believed to be crucial for their bioactivity.[4]

N-Alkyl Amino Acids: N-alkylation of amino acids can lead to compounds with various therapeutic properties, including anticancer activity. For example, certain aliphatic N-substituted glycine derivatives have demonstrated cytotoxicity against human cancer cell lines.[5]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of representative N-substituted amino acids.

Table 1: Anticancer Activity of N-Substituted Amino Acid Derivatives

| Compound Class | Compound | Cell Line | Activity | Reference |

| N-Alkyl Amino Acid | 2-aminoheptyl glycine | Human Foreskin Fibroblast (HFF) | IC50: ~127 µM | [5] |

| N-Alkyl Amino Acid | Octyl-glycine | Human Foreskin Fibroblast (HFF) | IC50: >300 µM | [5] |

Table 2: Anti-Inflammatory Activity of N-Acyl Amino Acid Derivatives

| Compound Class | Compound | Assay | Activity | Reference |

| N-Acyl Tryptophan | (2-(4-Methoxyphenoxy)acetyl)tryptophan | P2Y14R Antagonism | IC50: 3.4 nM | [6] |

| N-Acyl Tryptophan | (2-(4-Chlorophenoxy)acetyl)tryptophan | P2Y14R Antagonism | IC50: 10.1 nM | [6] |

| N-Acyl Tryptophan | (2-(4-Bromophenoxy)acetyl)tryptophan | P2Y14R Antagonism | IC50: 15.3 nM | [6] |

Signaling Pathways and Mechanisms of Action

N-substituted amino acids exert their biological effects through various molecular mechanisms, including the modulation of signaling pathways and direct enzyme inhibition.

N-Acyl Amino Acids and G-Protein Coupled Receptor (GPCR) Signaling

Many N-acyl amino acids function as signaling molecules by binding to and activating GPCRs.[2] This interaction initiates a cascade of intracellular events, leading to a physiological response. The binding of an N-acyl amino acid to its cognate GPCR causes a conformational change in the receptor, which in turn activates an associated G-protein.[7] The activated G-protein then modulates the activity of downstream effector proteins, such as adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3) and diacylglycerol (DAG).[7][8] These second messengers then propagate the signal within the cell, culminating in a specific biological response, such as anti-inflammatory effects.[3]

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Certain N-acyl amino acids, such as N-arachidonoyl glycine, are known inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[3] By inhibiting FAAH, these compounds increase the levels of endogenous cannabinoids, leading to analgesic and anti-inflammatory effects.[9] This mechanism involves the inhibitor binding to the active site of FAAH, preventing the hydrolysis of its natural substrates.

Experimental Protocols

Synthesis of N-Substituted Amino Acids

A general workflow for the synthesis of N-substituted amino acids involves the reaction of an amino acid with an appropriate acylating, arylating, or alkylating agent. The following diagram illustrates a generalized synthetic workflow.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Protocol:

-

Cell Seeding: Cancer cell lines are maintained in a humidified incubator at 37°C with 5% CO2.[10] Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10][11] The plates are then incubated for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: A stock solution of the test N-substituted amino acid is prepared in a suitable solvent like DMSO.[12] Serial dilutions of the compound are made in the culture medium and added to the wells.[12] Cells are typically incubated with the compound for a period of 16 to 48 hours.[11]

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[11][13] The plates are incubated for an additional 2 to 4 hours at 37°C.[14] During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.[11]

-

Formazan Solubilization: The culture medium is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[10][11]

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curve.[10]

In Vitro FAAH Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the FAAH enzyme.[4]

Protocol:

-

Reagent Preparation: Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[4] Dilute the recombinant FAAH enzyme to the desired concentration in the assay buffer.[4] The substrate, often a fluorogenic compound like AMC arachidonoyl amide, is also prepared.[15]

-

Assay Setup: In a 96-well plate, set up wells for 100% initial activity (enzyme, buffer, and solvent), background (buffer and solvent), and inhibitor testing (enzyme, buffer, and test compound at various concentrations).[15]

-

Pre-incubation (for irreversible inhibitors): If testing an irreversible inhibitor, pre-incubate the enzyme with the inhibitor for a specific time (e.g., 5-60 minutes) at 37°C to allow for covalent bond formation.[4]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.[4]

-

Signal Measurement: Incubate the plate at 37°C for a set period (e.g., 30 minutes).[4] Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[4][15] For kinetic measurements, readings can be taken every minute.[4]

-

Data Analysis: Subtract the average background fluorescence from all other readings.[4] Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.[4] Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]

Conclusion

N-substituted amino acids represent a promising and diverse class of compounds with significant potential for the development of new therapeutic agents. Their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects, stems from their ability to interact with various biological targets and modulate key signaling pathways. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of these versatile molecules. Continued investigation into the structure-activity relationships and mechanisms of action of N-substituted amino acids will undoubtedly pave the way for the discovery of novel and effective drugs.

References

- 1. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential | Scilit [scilit.com]

- 4. benchchem.com [benchchem.com]

- 5. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Khan Academy [khanacademy.org]

- 9. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. atcc.org [atcc.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

physical and chemical properties of N-Isopropyl-N'-methylglycine

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Isopropyl-N'-methylglycine. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.

Core Properties and Identifiers

N-Isopropyl-N'-methylglycine, also known by its IUPAC name 2-[methyl(propan-2-yl)amino]acetic acid, is a substituted amino acid derivative.[1] While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates the available information from established chemical databases and relevant scientific documents.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of N-Isopropyl-N'-methylglycine. It is important to note that some of these values are computed and may differ slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 131.17 g/mol | PubChem[1] |

| Melting Point | 208 °C | Fisher Scientific |

| Boiling Point | No data available | |

| Solubility | Soluble | Fisher Scientific |

| LogP (calculated) | -1.6 | PubChem[1] |

Compound Identifiers

For precise identification and referencing in research and documentation, the following identifiers are associated with N-Isopropyl-N'-methylglycine:

| Identifier Type | Identifier | Source |

| CAS Number | 108957-96-6 | PubChem[1], ChemicalBook[2] |

| IUPAC Name | 2-[methyl(propan-2-yl)amino]acetic acid | PubChem[1] |

| PubChem CID | 22015279 | PubChem[1] |

| Synonyms | N-ISOPROPYL-N-METHYLGLYCINE, 2-(Isopropyl(methyl)amino)acetic acid | PubChem[1] |

Experimental Protocols

General Synthesis of N-Substituted Amino Acids

A common method for the synthesis of N-substituted amino acids involves the reaction of an amino acid ester with an appropriate alkylating agent, followed by hydrolysis of the ester. The following workflow illustrates a general procedure.

Methodology:

-

N-Alkylation: A primary or secondary amine is reacted with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base to neutralize the formed hydrohalic acid. This reaction proceeds via nucleophilic substitution to yield the corresponding amino acid ester.

-

Second N-Alkylation (if necessary): For disubstituted products like N-Isopropyl-N'-methylglycine, a second alkylation step is performed on the secondary amine intermediate using a different alkylating agent (e.g., methyl iodide).

-

Ester Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.

General Analysis of Amino Acids by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of amino acids and their derivatives.

Methodology:

-

Sample Preparation: The sample containing the amino acid derivative is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, compatible with the LC mobile phase.

-

Chromatographic Separation: The sample is injected into a liquid chromatograph. A column, typically a reversed-phase C18 column, separates the components of the mixture based on their polarity. A gradient of solvents is often used to elute compounds with varying polarities.

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for polar molecules like amino acids, where a high voltage is applied to the liquid to create an aerosol of charged droplets.

-

Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The resulting data is analyzed to identify the compound based on its molecular weight and fragmentation pattern.

Signaling Pathways and Biological Activity

There is currently no specific information available in the public domain linking N-Isopropyl-N'-methylglycine to any particular signaling pathways or detailing its biological activity. Research on the biological role of this specific compound appears to be limited.

For illustrative purposes, the following diagram depicts a generic signaling pathway to demonstrate how a small molecule could potentially interact with cellular signaling cascades. This is a generalized representation and does not represent a known pathway for N-Isopropyl-N'-methylglycine.

In a typical pathway, an external signal binds to a receptor, initiating a cascade of intracellular events, often involving a series of protein modifications like phosphorylation, which ultimately leads to a specific cellular response. The potential for a molecule like N-Isopropyl-N'-methylglycine to modulate such pathways would be a subject for future pharmacological and biochemical research.

Conclusion

This technical guide has summarized the currently available physical and chemical properties of N-Isopropyl-N'-methylglycine. While quantitative data and specific experimental protocols are sparse, the provided information and generalized methodologies offer a valuable starting point for researchers and drug development professionals. Further experimental investigation is required to fully characterize this compound's properties, develop specific synthesis and analysis protocols, and explore its potential biological activities and roles in cellular signaling.

References

An In-depth Technical Guide to 2-[methyl(propan-2-yl)amino]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[methyl(propan-2-yl)amino]acetic acid, also known as N-isopropyl-N-methylglycine, is a non-proteinogenic α-amino acid. As an N-alkylated derivative of glycine, it holds potential for applications in peptidomimetic design, drug discovery, and as a building block in organic synthesis. The introduction of isopropyl and methyl groups on the nitrogen atom of the glycine backbone significantly modifies its physicochemical properties, such as lipophilicity and steric hindrance, compared to its parent amino acid. This technical guide provides a comprehensive overview of 2-[methyl(propan-2-yl)amino]acetic acid, including its synthesis, physicochemical properties, and potential biological relevance based on the activities of related N-substituted glycine analogs. Detailed experimental protocols for its synthesis and characterization are proposed based on established chemical methodologies.

Introduction

N-alkylated amino acids are a critical class of molecules in medicinal chemistry and materials science.[1] The substitution of one or both hydrogen atoms on the α-amino group of an amino acid with alkyl groups can profoundly influence the conformational properties of peptides, enhance metabolic stability, and improve membrane permeability.[2] Glycine, being the simplest amino acid, provides a versatile scaffold for N-alkylation, leading to a diverse array of derivatives with unique properties.[3][4] 2-[methyl(propan-2-yl)amino]acetic acid is one such derivative, featuring both a methyl and an isopropyl group on the nitrogen atom. This guide aims to consolidate the available information on this compound and provide a technical framework for its synthesis, characterization, and potential exploration in research and development.

Physicochemical Properties

Quantitative data for 2-[methyl(propan-2-yl)amino]acetic acid is primarily available from computational predictions. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-[methyl(propan-2-yl)amino]acetic acid | PubChem[5] |

| Synonyms | This compound | PubChem[5] |

| CAS Number | 108957-96-6 | PubChem[5] |

| Molecular Formula | C6H13NO2 | PubChem[5] |

| Molecular Weight | 131.17 g/mol | PubChem[5] |

| XLogP3 | -0.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

| Exact Mass | 131.094629 g/mol | PubChem[5] |

| Monoisotopic Mass | 131.094629 g/mol | PubChem[5] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[5] |

| Heavy Atom Count | 9 | PubChem[5] |

| Complexity | 101 | PubChem[5] |

| pKa (strongest acidic) | 2.5 (predicted) | |

| pKa (strongest basic) | 9.8 (predicted) |

Synthesis and Characterization

While specific literature detailing the synthesis of 2-[methyl(propan-2-yl)amino]acetic acid is scarce, its preparation can be achieved through established methods for N-alkylation of amino acids. Two plausible synthetic routes are reductive amination and nucleophilic substitution.

Experimental Protocol: Synthesis via Reductive Amination

This method involves the reaction of N-methylglycine (sarcosine) with acetone in the presence of a reducing agent.

Materials:

-

N-methylglycine (Sarcosine)

-

Acetone

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve N-methylglycine (1 equivalent) in methanol.

-

Add acetone (1.5 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in water and wash with diethyl ether to remove unreacted acetone and byproducts.

-

Adjust the pH of the aqueous layer to neutral (pH ~7) with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Caption: Reductive amination workflow for the synthesis of 2-[methyl(propan-2-yl)amino]acetic acid.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This approach involves the alkylation of N-isopropylglycine with a methylating agent.

Materials:

-

N-isopropylglycine

-

Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4)

-

A suitable base (e.g., Sodium carbonate, Potassium carbonate)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

Procedure:

-

Suspend N-isopropylglycine (1 equivalent) and the base (2.5 equivalents) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the methylating agent (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify by recrystallization or column chromatography.

Characterization

The synthesized 2-[methyl(propan-2-yl)amino]acetic acid should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl methine proton, a singlet for the N-methyl group, and a singlet for the methylene protons of the acetate group. The carboxylic acid proton may appear as a broad singlet.[6][7]

-

¹³C NMR: The spectrum should reveal distinct signals for the isopropyl methyl carbons, the isopropyl methine carbon, the N-methyl carbon, the methylene carbon, and the carboxyl carbon.[8]

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid, C-H stretching vibrations for the alkyl groups, and a strong C=O stretching absorption for the carboxyl group.[11]

-

Potential Biological Activity and Applications

While no specific biological activity has been reported for 2-[methyl(propan-2-yl)amino]acetic acid, the broader class of N-alkylated amino acids has diverse biological roles.

-

Peptidomimetics: Incorporation of N-alkylated amino acids into peptides can enforce specific conformations, increase resistance to proteolytic degradation, and enhance cell permeability, which are desirable properties for therapeutic peptides.[2]

-

Enzyme Inhibitors: N-substituted glycine derivatives have been explored as inhibitors of various enzymes. For instance, sarcosine (N-methylglycine) is a known inhibitor of the glycine transporter 1 (GlyT1).[9]

-

Pharmacological Probes: The unique steric and electronic properties of N-alkylated amino acids make them valuable tools for probing the binding sites of receptors and enzymes.

-

Surfactants: Long-chain N-alkylated amino acids have demonstrated surfactant properties, suggesting potential applications in formulations.[1]

Caption: Logical diagram illustrating the potential impact of N-alkylation on the properties and applications of glycine.

Safety and Handling

Detailed toxicological data for 2-[methyl(propan-2-yl)amino]acetic acid is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds like sarcosine, irritation to the eyes, respiratory system, and skin has been noted.[12]

Conclusion

2-[methyl(propan-2-yl)amino]acetic acid represents an intriguing yet underexplored N-alkylated glycine derivative. While specific experimental data is limited, established synthetic methodologies can be readily applied for its preparation. Its unique combination of N-substituents suggests that it could serve as a valuable building block in the design of novel peptidomimetics and other bioactive molecules. Further research is warranted to elucidate its specific biological activities and to explore its full potential in drug discovery and development. This guide provides a foundational resource for researchers embarking on the synthesis and investigation of this and related N-substituted amino acids.

References

- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C6H13NO2 | CID 22015279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic and Synthetic Profile of N-Isopropyl-N'-methylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl-N'-methylglycine is a non-standard amino acid derivative with potential applications in peptidomimetic design and drug discovery. A thorough understanding of its spectroscopic and chemical properties is essential for its synthesis, characterization, and incorporation into larger molecules. This technical guide provides a summary of the expected spectroscopic data for N-Isopropyl-N'-methylglycine and outlines detailed, representative experimental protocols for its synthesis and characterization using modern analytical techniques. Due to the limited availability of published experimental data for this specific molecule, this guide is based on established principles of organic spectroscopy and synthetic chemistry for analogous compounds.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Expected Chemical Shift (δ) ppm |

| (CH₃)₂CH | Doublet | 1.0 - 1.3 |

| (CH₃)₂CH | Septet | 2.8 - 3.2 |

| N-CH₃ | Singlet | 2.2 - 2.5 |

| N-CH₂-COOH | Singlet | 3.0 - 3.4 |

| COOH | Singlet (broad) | 10.0 - 12.0 |

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent such as CDCl₃ or D₂O. The COOH proton may be exchanged in D₂O.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ) ppm |

| (C H₃)₂CH | 18 - 22 |

| (CH₃)₂C H | 50 - 55 |

| N-C H₃ | 35 - 40 |

| N-C H₂-COOH | 55 - 60 |

| C OOH | 170 - 175 |

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad |

| C-H (Alkyl) | Stretch | 2850 - 2980 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1730 | Strong |

| C-N | Stretch | 1000 - 1250 | Medium |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| Ion | m/z (expected) | Description |

| [M]⁺ | 131.09 | Molecular Ion |

| [M-COOH]⁺ | 86.09 | Loss of carboxylic acid group |

| [M-CH(CH₃)₂]⁺ | 88.04 | Loss of isopropyl group |

Experimental Protocols

The following are detailed, representative protocols for the synthesis and spectroscopic characterization of N-Isopropyl-N'-methylglycine.

Synthesis: Reductive Amination

A common method for the synthesis of N-alkylated amino acids is reductive amination.

Materials:

-

Sarcosine (N-methylglycine)

-

Acetone

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Dissolve sarcosine in methanol in a round-bottom flask.

-

Add a stoichiometric excess of acetone to the solution.

-

Cool the mixture in an ice bath and slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Adjust the pH to ~2 with HCl.

-

Extract the aqueous layer with diethyl ether to remove unreacted acetone and byproducts.

-

Adjust the pH of the aqueous layer to the isoelectric point of the product (estimated to be around pH 6) with NaOH.

-

The product may precipitate or can be isolated by evaporation of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography.

FT-IR Spectroscopy

Procedure for Solid Sample (Thin Film Method):

-

Dissolve a small amount (approx. 10-20 mg) of the purified N-Isopropyl-N'-methylglycine in a volatile solvent like methylene chloride or methanol.[1]

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.[1]

-

Apply a drop of the solution to the center of the salt plate.[1]

-

Allow the solvent to fully evaporate, leaving a thin film of the solid sample on the plate.[1]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

NMR Spectroscopy

Procedure for ¹H and ¹³C NMR:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. For amino acids, D₂O is often a good choice.[2][3]

-

If using D₂O, the acidic proton of the carboxyl group will exchange with deuterium and may not be observed.

-

The pH of the solution in D₂O can be adjusted with DCl or NaOD to observe changes in the chemical shifts of protons and carbons near the ionizable groups.[3]

-

Acquire a ¹H NMR spectrum using a standard pulse program.

-

Acquire a ¹³C NMR spectrum using a standard pulse program with proton decoupling.[2] Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.[3]

Mass Spectrometry

Procedure for Electron Ionization (EI) Mass Spectrometry:

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[4][5]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Pathway Visualizations

As N-Isopropyl-N'-methylglycine is a small synthetic molecule, it is not typically involved in biological signaling pathways. The following diagram illustrates a general experimental workflow for its synthesis and characterization.

Caption: General workflow for the synthesis and spectroscopic characterization of N-Isopropyl-N'-methylglycine.

References

Navigating the Conformational Landscape of N-Substituted Glycines: A Technical Guide

Introduction: N-substituted glycine oligomers, commonly known as peptoids, are a class of peptidomimetics that have garnered significant attention in drug discovery and materials science.[1] Their unique structure, where side chains are appended to the backbone amide nitrogen rather than the α-carbon, grants them remarkable proteolytic stability and enhanced cell permeability compared to their peptide counterparts.[1] However, this structural alteration also introduces considerable conformational flexibility, primarily due to the facile cis-trans isomerization of the tertiary amide bonds.[1][2] Understanding and controlling the three-dimensional structure of peptoids is paramount, as their conformation directly dictates their biological activity and affinity for molecular targets. This guide provides an in-depth overview of the experimental and computational methodologies used to explore the conformational space of N-substituted glycines.

The Conformational Blueprint: Key Dihedral Angles

The backbone conformation of a peptoid is defined by three main dihedral angles for each residue:

-

Omega (ω): Describes the rotation around the C-N amide bond. Unlike in peptides where the trans conformation (ω ≈ 180°) is overwhelmingly favored, in peptoids, both cis (ω ≈ 0°) and trans isomers can be significantly populated at equilibrium.[3][4][5] This leads to a mixture of configurational isomers in solution, complicating structural analysis.[3][4][5]

-

Phi (φ): Represents the rotation around the N-Cα bond.

-

Psi (ψ): Defines the rotation around the Cα-C' bond.

The accessible (φ, ψ) conformational space is influenced by the ω angle and the steric bulk of the N-substituent. The incorporation of chiral side chains, for instance, can dramatically impact the available backbone conformations and favor the formation of stable, helical secondary structures.[6]

Logical Framework for Conformational Influence

The interplay between the peptoid's chemical structure and its final 3D conformation follows a clear hierarchical logic. The nature of the N-substituted side chain is the primary determinant that influences the local amide bond geometry (cis/trans), which in turn restricts the possible backbone dihedral angles (φ, ψ), ultimately defining the global fold of the oligomer.

Experimental Methodologies for Conformational Analysis

A multi-faceted approach combining several experimental techniques is often necessary to accurately characterize the conformational landscape of peptoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the solution-state structure and dynamics of peptoids.[7] Because the interchange between cis and trans isomers is slow on the NMR timescale, the spectrum of a peptoid often appears as a composite of its multiple configurational isomers.[4][5]

Key NMR Experiments:

-

1D ¹H NMR: Provides initial information on chemical shift dispersion and the presence of multiple conformers.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons to aid in residue assignment.

-

2D NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[8]

-

¹H-¹³C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): Used to assign proton and carbon resonances, which is essential for unambiguous analysis.[9]

-

Inversion-Magnetization Transfer: A technique used to measure the rate constants of cis/trans isomerization.[3][4]

Generalized Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Synthesize and purify the peptoid oligomer to ≥95% purity using methods like HPLC.

-

Lyophilize the sample to remove purification solvents. For optimal results, perform sequential lyophilization from deuterated solvents like acetonitrile-d₃ and methanol-d₄.[9]

-

Dissolve the purified peptoid in a suitable deuterated NMR solvent (e.g., methanol-d₄, acetonitrile-d₃, or H₂O/D₂O 9:1) to a final concentration typically ranging from 1 to 5 mM.[9][10]

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (≥500 MHz is recommended for better signal dispersion).[10]

-

Perform temperature-dependent studies to analyze the stability of conformers and measure isomerization kinetics.[3][4]

-

Acquire a suite of 1D and 2D NMR spectra (¹H, COSY, TOCSY, NOESY/ROESY, HSQC).

-

-

Data Analysis:

-

Assign proton and carbon resonances for each distinct conformer observed.

-

Integrate cross-peaks in NOESY/ROESY spectra to derive distance restraints.

-

Measure ³J coupling constants, where possible, to obtain dihedral angle restraints using Karplus-type relationships.[11]

-

Use the collected restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.

-

X-ray Crystallography

X-ray crystallography provides atomic-resolution structures of molecules in the solid state. While obtaining high-quality crystals of flexible peptoids can be challenging, successful crystallographic studies offer an unambiguous view of a single, low-energy conformation. These structures are invaluable for validating computational models and understanding packing forces.[12][13]

Computational Approaches to Exploring Conformational Space

Computational methods are essential for predicting and refining peptoid structures, providing insights that complement experimental data.[14][15]

Molecular Dynamics (MD) Simulations

MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its conformational landscape. Techniques like Replica Exchange Molecular Dynamics (REMD) are particularly effective for enhancing the sampling of different conformational states, including the slow cis-trans isomerization events.[12][13]

Generalized Protocol for MD Simulation:

-

System Setup:

-

Build the initial 3D structure of the peptoid using molecular modeling software.

-

Select an appropriate force field (e.g., AMBER, OPLS/AA) that has been parameterized for peptoids.[16]

-

Solvate the molecule in a periodic box of explicit solvent (e.g., TIP3P water).[17] Add counter-ions to neutralize the system if necessary.

-

-

Simulation:

-

Energy Minimization: Minimize the energy of the system to remove steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate the pressure while restraining the solute. Release restraints for a final equilibration phase.

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational transitions. Use enhanced sampling methods like REMD for complex systems.[12]

-

-

Analysis:

-

Analyze the trajectory to identify dominant conformational states (clusters).

-

Calculate dihedral angle distributions, hydrogen bonds, and other structural parameters.

-

Compute the potential mean force (PMF) to understand the energy landscape associated with conformational changes.

-

Quantum Mechanics (QM)

QM calculations, particularly Density Functional Theory (DFT), offer high-accuracy energy predictions for different conformers. They are often used to refine structures obtained from MD simulations or to calculate the energetic barrier between cis and trans isomers.[12]

Integrated Workflow for Conformational Analysis

A robust investigation combines experimental and computational methods in a synergistic workflow. This approach allows for cross-validation of results and provides a more complete picture of the peptoid's conformational preferences.

Quantitative Data Summary

The following table presents representative dihedral angle data for a simple peptoid model, illustrating the values associated with different conformational states as determined by various methods.

| Method | Conformer | φ (°) ** | ψ (°) | ω (°) ** | Relative Energy (kcal/mol) |

| Computational (DFT) | C7 (γ-turn) | +70 | -43 | ~180 (trans) | 0.0 |

| C5 | ~180 | ~180 | ~180 (trans) | ~1.0-2.0 | |

| α' | ~180 | ±60 | ~180 (trans) | > 2.0 | |

| Experimental (NMR) | Major Isomer (trans) | - | - | ~180 | Dominant in non-polar solvent |

| Minor Isomer (cis) | - | - | ~0 | Population increases with solvent polarity | |

| Experimental (X-ray) | Helical (all-cis) | +80 to +100 | -10 to +10 | ~0 | N/A |

Note: Data are illustrative, based on typical values found for simple N-alkylated or N-benzylated glycine derivatives. Specific values are highly dependent on the side chain and sequence.[6][18]

References

- 1. Strategies to Control the Cis-Trans Isomerization of Peptoid Amide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and equilibria of cis/trans isomerization of backbone amide bonds in peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral N-substituted glycines can form stable helical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. De novo structure prediction and experimental characterization of folded peptoid oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Current Computational Methods for Protein-peptide Complex Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Molecular dynamics simulations of aqueous glycine solutions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Green Synthesis of N-Substituted Glycine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-substituted glycine derivatives are valuable building blocks in medicinal chemistry and drug discovery. Traditional synthetic methods often rely on hazardous solvents and harsh reaction conditions. This document outlines green and sustainable synthetic approaches for the preparation of N-substituted glycine derivatives, focusing on methods that minimize environmental impact by using water as a solvent, reducing or eliminating solvent use through mechanochemistry, and employing energy-efficient microwave irradiation. These protocols are designed to be readily implemented in a research and development setting.

Aqueous-Phase Synthesis of Aliphatic N-Substituted Glycine Derivatives

This method provides a straightforward and environmentally friendly approach to synthesizing N-substituted glycine derivatives using water as the solvent, thereby avoiding the use of toxic organic solvents.[1][2] The reaction proceeds via the nucleophilic substitution of chloroacetic acid with various aliphatic amines.

Experimental Protocol

Materials:

-

Alkyl amine (e.g., propylamine, butylamine, octylamine)

-

Chloroacetic acid

-

Hydrochloric acid (HCl, 1 M)

-

Acetone

-

Deionized water

-

Ice bath

-

Stir plate and magnetic stir bar

-

Rotary evaporator

Procedure: [2]

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve chloroacetic acid (10 mmol, 0.945 g) in 3 mL of cold deionized water.

-

Place the flask in an ice bath and begin stirring.

-

Slowly add a solution of the desired alkyl amine (22 mmol) in 3 mL of cold deionized water to the chloroacetic acid solution dropwise.

-

Continue stirring the reaction mixture in the ice bath for 24 hours.

-

After 24 hours, remove the flask from the ice bath and remove the water using a rotary evaporator until a white precipitate forms.

-

Wash the resulting crude product (the chloride salt of the N-substituted glycine) with acetone several times.

-

To obtain the final product, acidify the washed solid with 1 M HCl to a pH of 2.

-

Allow the product to crystallize by slow evaporation at room temperature. Recrystallization from 1 M HCl may be performed for further purification.

Data Presentation

Table 1: Synthesis of Various N-Alkylglycine Derivatives in Water.

| Alkyl Amine | Product | Yield (%) | Melting Point (°C) |

| tert-Butylamine | N-tert-Butylglycine HCl | 63% | 133 |

(Data for other derivatives can be generated following the same protocol)

Experimental Workflow

Caption: Aqueous synthesis of N-substituted glycine derivatives.

Mechanochemical Synthesis of α-Substituted Glycine Esters

Mechanochemistry offers a solvent-minimal or solvent-free approach to synthesis, reducing waste and often accelerating reaction times. This protocol describes a mechanochemical accelerated aging strategy for the cross-dehydrogenative coupling of glycine esters with various nucleophiles.

Experimental Protocol

Materials:

-

Glycine ester or amide

-

Nucleophile (e.g., indole, β-dicarbonyl compound)

-

Silica gel or NaCl (as grinding auxiliary)

-

Ball mill (e.g., planetary or mixer mill) with grinding jars and balls

General Procedure for Mechanochemical Accelerated Aging:

-

To a grinding jar, add the glycine ester/amide, the nucleophile, and a grinding auxiliary (silica gel or NaCl).

-

Grind the mixture in a ball mill for a specified time (e.g., 30-60 minutes) at a set frequency. This pre-grinding step facilitates the subsequent aging process.

-

After grinding, allow the mixture to "age" under ambient, open-air conditions for a specified period. This aging period allows for the spontaneous oxidation and coupling reaction to proceed without continuous energy input.

-

After the aging period, the product can be isolated by extraction with a suitable solvent and purified by column chromatography.

Experimental Workflow

Caption: Mechanochemical synthesis of α-substituted glycine esters.

Microwave-Assisted Synthesis of N-Substituted Glycine Derivatives

Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. This approach is particularly useful for the solid-phase synthesis of N-substituted glycine oligomers (peptoids) and can be adapted for the synthesis of simpler N-substituted glycine derivatives.

Experimental Protocol (Adapted from Peptoid Synthesis)

Materials:

-

Amine (for N-substitution)

-

Haloacetic acid (e.g., bromoacetic acid)

-

Coupling agent (e.g., diisopropylcarbodiimide - DIC)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Microwave reactor

General Procedure:

-

In a microwave-safe reaction vessel, combine the primary amine, haloacetic acid, and a suitable solvent.

-

Add the coupling agent and base to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature and time. Reaction conditions will need to be optimized for specific substrates.

-

After the reaction is complete, cool the vessel to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure and purifying the residue by chromatography or recrystallization.

Data Presentation

Table 2: Microwave-Assisted Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines (Illustrative Example of Microwave Efficiency). [3]

| Compound | Conventional Method Time (h) | Microwave Method Time (min) | Conventional Yield (%) | Microwave Yield (%) |

| 5a | 12 | 20 | 35.1 | 85.3 |

| 5b | 12 | 20 | 37.3 | 89.2 |

| 5c | 12 | 20 | 32.5 | 86.5 |

| 5d | 12 | 20 | 41.2 | 90.1 |

| 5e | 12 | 20 | 38.9 | 88.7 |

| 5f | 12 | 20 | 40.1 | 89.5 |

| 5g | 12 | 20 | 36.4 | 87.6 |